Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate

Lipophilicity Partition coefficient Structure-property relationship

Researchers optimizing sulfonamide SAR programs face reproducibility risks when substituting glycinate ester building blocks with divergent lipophilicity. Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 425616-95-1) resolves this with a balanced logP of 0.94 and TPSA of 72.91 Ų, distinct from the more hydrophilic 2-methoxyphenyl analog (logP 0.63) and more lipophilic chloro/methyl analogs (logP 1.24-1.59). Its 5 H-bond acceptors suit polar binding pockets. Available at ≥95% purity, with 98% options for sensitive applications, ensuring batch-to-batch reproducibility.

Molecular Formula C12H17NO5S
Molecular Weight 287.33 g/mol
CAS No. 425616-95-1
Cat. No. B3136809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate
CAS425616-95-1
Molecular FormulaC12H17NO5S
Molecular Weight287.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C
InChIInChI=1S/C12H17NO5S/c1-9-5-6-11(17-2)10(7-9)13(19(4,15)16)8-12(14)18-3/h5-7H,8H2,1-4H3
InChIKeyWENXBAUUFPUETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate: Identity & Procurement Benchmark


Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 425616-95-1) is a sulfonamide-based glycinate methyl ester with the molecular formula C₁₂H₁₇NO₅S and a molecular weight of 287.33 g/mol . The compound belongs to the N-aryl-N-(methylsulfonyl)glycinate ester class, which serves as a versatile intermediate scaffold in agrochemical and pharmaceutical research programs targeting sulfonamide-containing pharmacophores . Its structure features a 2-methoxy-5-methyl-substituted phenyl ring, a methylsulfonyl group on the anilino nitrogen, and a methyl ester terminus on the glycinate backbone . Commercially, it is available at purities of 95% to 98%, with the highest specified purity of 98% offered by select vendors . The compound is insoluble in water and soluble in common organic solvents, consistent with its calculated logP of approximately 0.94 .

Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate: Why Analogs Cannot Substitute


Although multiple N-aryl-N-(methylsulfonyl)glycinate esters share a common glycinate-methylsulfonyl core, even minor aryl substitution changes produce quantifiably distinct physicochemical profiles that preclude generic substitution. The 2-methoxy-5-methylphenyl group on CAS 425616-95-1 imparts a calculated logP of 0.94 and a TPSA of 72.91 Ų . Removal of the 5-methyl substituent (CAS 431923-28-3) lowers logP to 0.63, a difference of 0.31 log units . Replacement of the 2-methoxy group with chlorine or methyl (e.g., CAS 363178-68-1, CAS 425415-00-5) reduces TPSA by 9.23 Ų while elevating logP to 1.24–1.59, shifting the lipophilicity profile by 0.30–0.65 log units relative to the target compound . The methyl ester form (target) versus the free carboxylic acid (CAS 491844-57-6) further differs by 0.09 logP units, 11.0 Ų TPSA, and the presence of a hydrogen bond donor . These property variations directly alter solubility, partitioning behavior, and hydrogen-bonding capacity — parameters that are critical in any structure-activity optimization campaign. Consequently, substituting a close analog without re-optimizing the synthetic route or biological assay risks invalidating reproducibility and confounding structure–property relationships.

Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate: Differentiation Evidence vs. Closest Analogs


Lipophilicity Contribution of the 5-Methyl Substituent

The target compound (CAS 425616-95-1) exhibits a calculated logP of 0.94262, which is 0.30842 log units higher than the closest structural analog Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate (CAS 431923-28-3, logP = 0.6342), which differs only by the absence of the 5-methyl group on the phenyl ring . This logP increment is attributable solely to the hydrophobic contribution of the single 5-methyl substituent. Compared to the 3,4-dimethylphenyl analog (CAS 425415-00-5, logP = 1.24244), the target compound is 0.29982 log units less lipophilic, and relative to the 3-chloro-4-methylphenyl analog (CAS 363178-68-1, logP = 1.58742), it is 0.64480 log units lower . These quantitative differences place the target compound in a distinct intermediate lipophilicity band.

Lipophilicity Partition coefficient Structure-property relationship

Polar Surface Area Enhancement by 2-Methoxy Substitution

The target compound has a calculated TPSA of 72.91 Ų, which is identical to its 5-desmethyl analog (CAS 431923-28-3, TPSA = 72.91 Ų) because both share the 2-methoxy substitution . However, compared to analogs lacking the 2-methoxy group — specifically Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate (CAS 425415-00-5, TPSA = 63.68 Ų) and Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 363178-68-1, TPSA = 63.68 Ų) — the target compound exhibits a TPSA that is 9.23 Ų higher . This TPSA increment arises from the additional oxygen atom of the ortho-methoxy group, which contributes an extra hydrogen bond acceptor site (H_Acceptors = 5 vs. 4 for non-methoxy analogs) .

Polar surface area Hydrogen bonding Drug-likeness

Methyl Ester vs. Free Acid: Hydrogen Bond Donor and Property Differences

The target methyl ester (CAS 425616-95-1) is directly comparable to its free carboxylic acid counterpart N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine (CAS 491844-57-6). The ester has a calculated logP of 0.94262 versus 0.85422 for the free acid (Δ = +0.08840), a TPSA of 72.91 Ų versus 83.91 Ų (Δ = −11.00 Ų), 0 hydrogen bond donors versus 1, and 5 hydrogen bond acceptors versus 4 . These differences, though modest in magnitude, reflect the classical ester-to-acid transition: the ester reduces polarity, eliminates the acidic proton, and increases lipophilicity, which can enhance passive membrane permeability in cellular assays.

Prodrug design Ester prodrug Permeability

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 5 rotatable bonds, compared to 4 rotatable bonds for Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 363178-68-1) . The additional rotatable bond in the target compound originates from the 2-methoxy group, which introduces an extra degree of rotational freedom absent in the chloro-substituted analog. The 2-methoxyphenyl analog (CAS 431923-28-3) shares the same 5 rotatable bonds as the target, confirming that the 2-methoxy substitution is the structural determinant of this difference .

Conformational flexibility Molecular recognition Entropic penalty

Purity Specification and Procurement-Grade Advantage

The target compound (CAS 425616-95-1) is offered at a catalog purity of 98% by at least one major vendor (Leyan, Product No. 1735794), whereas the closest analogs — including Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate (CAS 431923-28-3), Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate (CAS 425415-00-5), and Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate (CAS 363178-68-1) — are listed at 95% purity from the same vendor . A 3-percentage-point increase in nominal purity reduces the maximum potential impurity burden from 5% to 2%, a 60% relative reduction in unspecified contaminants.

Chemical purity Procurement specification Reproducibility

Methyl N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycinate: Procurement Scenarios


SAR Exploration Requiring Intermediate Lipophilicity

When a medicinal chemistry or agrochemical SAR program requires a glycinate ester building block with a logP in the 0.9–1.0 range — situated between the more hydrophilic 2-methoxyphenyl analog (logP 0.63) and the more lipophilic 3,4-dimethylphenyl or 3-chloro-4-methylphenyl analogs (logP 1.24–1.59) — the target compound is the structurally appropriate choice . Its intermediate lipophilicity, conferred by the combination of a polar 2-methoxy group and a lipophilic 5-methyl group on the phenyl ring, provides a balanced profile that neither excessively favors aqueous nor organic phases . This property profile is particularly relevant in lead optimization campaigns where logP modulation within a narrow window is critical for balancing potency, solubility, and metabolic stability.

Library Synthesis Requiring Higher Hydrogen Bond Acceptor Capacity

The target compound's TPSA of 72.91 Ų and 5 hydrogen bond acceptor atoms exceed the values of non-methoxy analogs (TPSA 63.68 Ų, 4 H-acceptors) by 9.23 Ų and one full acceptor site, respectively . This makes the target compound the preferred scaffold for diversity-oriented synthesis (DOS) or parallel library construction when the resulting library members are intended to explore chemical space with enhanced hydrogen-bonding potential — a parameter frequently correlated with target engagement in polar binding pockets (e.g., kinase hinge regions, protease active sites, or acetolactate synthase herbicide targets) . The 2-methoxy group also provides a synthetic handle for further O-demethylation to the corresponding phenol, enabling additional diversification.

Prodrug Strategy with Methyl Ester Masking Group

In synthetic routes or biological testing cascades where a carboxylic acid functional group must be transiently masked — for example, to enhance cellular permeability in a whole-cell assay, to prevent undesired metal chelation, or to enable selective N-functionalization without competing acid-side reactions — the methyl ester form (target compound) is mechanistically differentiated from the free acid (CAS 491844-57-6) . The ester eliminates the hydrogen bond donor (H_Donors = 0 vs. 1 for the acid) and reduces TPSA by 11.0 Ų, which can improve passive membrane diffusion . Subsequent hydrolysis to the free acid can be performed under controlled conditions to reveal the pharmacologically active carboxylate species, making the ester a strategic procurement choice for staged synthesis programs.

High-Purity Applications in Sensitive Chemical Transformations

For applications sensitive to trace impurities — such as transition-metal-catalyzed cross-coupling reactions where halide or sulfur-containing impurities can poison catalysts, or biochemical assays where sub-stoichiometric contaminants may produce false-positive hits — the availability of the target compound at 98% purity (versus the more common 95% specification for several analogs) provides a procurement-level advantage in quality assurance . The 60% relative reduction in unspecified impurities (from 5% to 2% maximum) translates to greater batch-to-batch reproducibility in sensitive experimental systems, reducing the risk of impurity-driven data artifacts.

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